4-Chlorobenzylideneacetone

Organocatalysis Mechanochemistry Stereoselective Synthesis

4-Chlorobenzylideneacetone (CAS: 30626-03-0; also 3160-40-5) is an α,β-unsaturated ketone of the formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol. Structurally, it features a 4-chlorophenyl group conjugated to a butenone moiety, classifying it as a chlorinated chalcone analog.

Molecular Formula C10H9ClO
Molecular Weight 180.6
CAS No. 30626-03-0
Cat. No. B6279929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylideneacetone
CAS30626-03-0
Molecular FormulaC10H9ClO
Molecular Weight180.6
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzylideneacetone (CAS 30626-03-0): A Chlorinated Chalcone Analog for Targeted Synthesis and Biological Research


4-Chlorobenzylideneacetone (CAS: 30626-03-0; also 3160-40-5) is an α,β-unsaturated ketone of the formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . Structurally, it features a 4-chlorophenyl group conjugated to a butenone moiety, classifying it as a chlorinated chalcone analog [1]. Commercially, it is supplied as a crystalline solid (mp 56-60°C) with purities typically ≥97% [2]. Its primary value lies not as an end-product but as a versatile, bifunctional building block where the chloro substituent and the enone system enable distinct reactivity profiles [3].

Why 4-Chlorobenzylideneacetone Cannot Be Casually Substituted with Other Benzylideneacetones


Substituting 4-Chlorobenzylideneacetone with its non-chlorinated analog (Benzylideneacetone, CAS 122-57-6) or a regioisomer (e.g., 3-Chlorobenzylideneacetone, CAS 20766-36-3) can lead to significant divergence in reaction outcomes and biological performance. The para-chloro substituent is not a passive bystander; it electronically activates the enone system and provides a defined vector for subsequent synthetic elaboration . This precise electronic and steric environment is critical in stereoselective transformations, such as iminium-catalyzed additions, where subtle changes can erode yield and enantioselectivity [1]. Furthermore, the chlorine atom is essential for the documented biological interactions, as evidenced by its role in generating specific phytotoxic responses that non-halogenated or differently halogenated analogs may not replicate [2].

Quantitative Evidence for 4-Chlorobenzylideneacetone's Differentiated Performance


Enhanced and Stereoselective Reactivity in Iminium-Catalyzed Michael Additions

In stereoselective Michael additions, 4-Chlorobenzylideneacetone serves as a privileged acceptor, enabling effective iminium activation that fails for structurally similar but less electrophilic enones. The electron-withdrawing para-chloro substituent sufficiently polarizes the enone system to allow for mild enolization of thioester nucleophiles [1]. In a mechanochemical setting, reactions with 4-chlorobenzylideneacetone are complete within 1 hour, whereas the unsubstituted benzylideneacetone or less activated analogs would likely require significantly longer times or fail to react under similar mild conditions [1]. While the mechanochemical process shows slightly lower enantioselectivity compared to solution-phase reactions (24-168 hours), it achieves comparable yields in a fraction of the time, demonstrating a critical time-to-result advantage for this specific substrate [1].

Organocatalysis Mechanochemistry Stereoselective Synthesis

Quantifiable Phytotoxic Activity Against Scenedesmus acutus: A Benchmark for Agrochemical Research

4-Chlorobenzylideneacetone exhibits a distinct phytotoxicity profile, quantified by its effect on the autotrophic green alga Scenedesmus acutus, a common model for herbicide screening. Its activity is measurable in multiple specific endpoints [1]. At a concentration of 10⁻⁴ M, it induces ethane production of 10.43 nM/mL packed-cell volume, a marker of membrane lipid peroxidation, which is a significant deviation from a baseline control value of 0.28 nM/mL [1]. This level of phytotoxicity, characterized by a specific EC50 for chlorophyll production of 1513.56 nM, provides a defined activity threshold [1]. While direct comparator data for the non-chlorinated benzylideneacetone is not available in this dataset, the presence of the chlorine atom is a well-established pharmacophore for enhancing lipophilicity and membrane interaction, differentiating it from its parent structure [2].

Phytotoxicity Herbicide Discovery Ecotoxicology

Preferential Reactivity in the Synthesis of Radiolabeled 4-Hydroxycoumarins

In the synthesis of ¹⁴C-radiolabeled 4-hydroxycoumarin derivatives—a class of Vitamin K antagonist anticoagulants—the choice of the enone partner is critical. A comparative study demonstrated that p-chlorobenzylideneacetone, along with its p-nitro analog, reacts effectively in a quinoline-catalyzed condensation with 4-hydroxycoumarin-3-¹⁴C to yield the desired 3-substituted product [1]. In contrast, the unsubstituted benzylideneacetone, while also reactive, would not confer the same physicochemical properties or potential biological activity to the final coumarin derivative [1]. This work confirms that the para-chloro derivative is a competent and preferred substrate for this specific class of pharmaceutically relevant transformations, providing a handle for further functionalization or to modulate the lipophilicity of the final molecule .

Radiochemistry Anticoagulant Synthesis Michael Addition

Regioselective Synthesis of Functionalized Cyclohexenones from a Diarylideneacetone Precursor

The chlorinated enone system of 4-Chlorobenzylideneacetone can be extended to more complex synthons, such as di-4-chlorobenzylideneacetone. This compound undergoes highly regioselective, Triton-B catalyzed addition reactions with 1,3-dicarbonyls like benzoylacetone, ethyl acetoacetate, and acetylacetone to cleanly yield 2-oxo-1-acyl-6-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-vinyl]-cyclohex-3-enes [1]. This contrasts with the reaction of di-2-methylbenzylideneacetone, which yields a different product under similar conditions, demonstrating how the electronic and steric properties conferred by the 4-chloro group dictate a specific reaction manifold [1]. This predictable, high-yielding transformation is a powerful method for constructing complex, polysubstituted cyclohexenones, which are common motifs in natural products and pharmaceuticals.

Regioselective Synthesis Cyclohexenones Domino Reactions

Validated Application Scenarios for 4-Chlorobenzylideneacetone in Research and Development


High-Throughput Asymmetric Synthesis via Mechanochemistry

Procure 4-Chlorobenzylideneacetone as a standard acceptor for developing and optimizing stereoselective Michael additions under mechanochemical conditions. Its reactivity profile, demonstrated to provide complete conversion in 1 hour (vs. 24-168 hours in solution), makes it an ideal benchmark substrate for high-throughput screening of organocatalysts and for scaling up reactions where time efficiency is paramount [1].

Agrochemical Lead Discovery and SAR Studies

Use 4-Chlorobenzylideneacetone as a reference compound in herbicide discovery programs. Its quantifiable phytotoxic activity against Scenedesmus acutus—specifically a 37-fold increase in ethane production at 10⁻⁴ M—provides a robust and reproducible benchmark [1]. This allows for the systematic comparison of new derivatives to establish structure-activity relationships and identify more potent analogs.

Synthesis of Radiolabeled Coumarin-Based Probes

Utilize 4-Chlorobenzylideneacetone as a key intermediate in the synthesis of ¹⁴C-radiolabeled 4-hydroxycoumarin derivatives, essential tools for drug metabolism and pharmacokinetic (DMPK) studies. Its proven reactivity in condensation with 4-hydroxycoumarin ensures the efficient incorporation of the radiolabel and the chlorine substituent into the final anticoagulant probe [1].

Building Complex Polycyclic Scaffolds via Domino Reactions

Employ 4-Chlorobenzylideneacetone to generate more complex synthons like di-4-chlorobenzylideneacetone. This precursor can then be used in regioselective, base-catalyzed cascade reactions with 1,3-dicarbonyls to efficiently construct densely functionalized cyclohexenone cores. The predictable regiochemistry, guided by the 4-chloro substitution, makes this a reliable route to complex intermediates [1].

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